N-Methyl-D3-acetamide-2,2,2-D3
Overview
Description
N-Methyl-D3-acetamide-2,2,2-D3, also known as this compound, is a deuterated form of N-Methylacetamide. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C3H7NO, and it has a molecular weight of 79.13 g/mol. Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and distinct spectroscopic signatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D3-acetamide-2,2,2-D3 typically involves the deuteration of N-Methylacetamide. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium. Another common method involves the use of deuterated reagents in the synthesis process to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and high-yield deuteration. The product is then purified through distillation or crystallization to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D3-acetamide-2,2,2-D3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield this compound oxide, while reduction could produce N-Methyl-D3-ethanolamine .
Scientific Research Applications
N-Methyl-D3-acetamide-2,2,2-D3 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and studies due to its stability and unique properties.
Biology: Employed in biological studies to trace metabolic pathways and understand biochemical processes.
Medicine: Utilized in pharmaceutical research to study drug metabolism and pharmacokinetics.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques
Mechanism of Action
The mechanism of action of N-Methyl-D3-acetamide-2,2,2-D3 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium atoms can influence the compound’s behavior in chemical reactions and biological systems, providing insights into reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methylacetamide: The non-deuterated form of N-Methyl-D3-acetamide-2,2,2-D3, commonly used as a solvent and reagent.
N,N-Dimethylacetamide: Another similar compound with two methyl groups attached to the nitrogen atom, used in various industrial applications.
Deuterated Dimethylacetamide: A deuterated analog of N,N-Dimethylacetamide, used in NMR spectroscopy and other analytical techniques.
Uniqueness
This compound is unique due to its deuterium content, which provides distinct spectroscopic signatures and increased stability compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise measurements and stability are crucial.
Properties
IUPAC Name |
2,2,2-trideuterio-N-(trideuteriomethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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